molecular formula C16H13N3O3 B5685120 2-methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

2-methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B5685120
M. Wt: 295.29 g/mol
InChI Key: PEYKKJXYNADUIW-UHFFFAOYSA-N
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Description

2-Methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a hydrazide derivative featuring an indole-3-ylidene core conjugated with a benzohydrazide moiety substituted by a methoxy group. This compound belongs to a class of isatin-derived Schiff bases, which are widely studied for their structural diversity and broad-spectrum biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-13-9-5-3-7-11(13)15(20)19-18-14-10-6-2-4-8-12(10)17-16(14)21/h2-9,17,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYKKJXYNADUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 2-methoxybenzohydrazide with an indole-2,3-dione derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: 2-methoxybenzohydrazide and indole-2,3-dione.

    Catalyst: Acidic or basic catalyst, depending on the specific reaction conditions.

    Solvent: Common solvents include ethanol, methanol, or acetic acid.

    Temperature: The reaction is typically conducted at temperatures ranging from 50°C to 100°C.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and flow rates, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Condensation: The compound can participate in condensation reactions to form larger molecular structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

    Condensation: Acidic or basic catalysts are used to facilitate condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Pharmacological Activities

The compound exhibits potential pharmacological properties due to its structural components, particularly the indole moiety. Indoles are known to possess a wide range of biological activities, including:

  • Anticancer Activity : Several studies have indicated that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, research on similar compounds has shown that they can target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

Research has demonstrated that compounds containing hydrazone linkages can exhibit significant antimicrobial activity. The presence of methoxy and indole groups enhances this activity by modifying the lipophilicity and reactivity of the molecule, making it more effective against various bacterial strains .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of various indole derivatives, including similar hydrazone compounds. The results indicated that these compounds could inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of hydrazone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including enzymes and proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and physicochemical properties are contextualized below against analogs with variations in substituents, indole modifications, and target affinities.

Table 1: Key Analogues and Their Activities
Compound Name Substituents Biological Activity (Key Findings) Reference
2-Methoxy-N'-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide Methoxy (C2) Antimicrobial (broad-spectrum), Anti-inflammatory
N'-[(3Z)-5-Bromo-2-oxoindol-3-ylidene]-5-methoxyindole-2-carbohydrazide Bromo (C5), Methoxy (C5) Antimicrobial (Gram-negative bacteria)
N'-[(3Z)-5-Chloro-2-oxoindol-3-ylidene]-5-methoxyindole-2-carbohydrazide Chloro (C5), Methoxy (C5) Antifungal (53–57% inhibition vs. A. flavus, C. neoformans)
MDA-19 (N'-[(3Z)-1-hexyl-2-oxoindol-3-ylidene]benzohydrazide) Hexyl (N1) Antitumor (suppresses PI3K/Akt/mTOR in osteosarcoma)
3-Nitro-N'-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide Nitro (C3, C5) CDK2 inhibition (docking score: −8.20 to −9.10)
Key Observations:
  • Methoxy vs. Halogen Substituents : Methoxy-substituted derivatives (e.g., the target compound) exhibit moderate antimicrobial activity, whereas halogenated analogs (e.g., 5-bromo, 5-chloro) show enhanced potency against E. coli and K. pneumoniae due to increased electrophilicity .
  • Alkyl Chain Modifications: MDA-19, featuring an N1-hexyl group, demonstrates CB2 receptor agonism and antitumor activity, contrasting with the methoxy analog’s lack of reported cannabinoid receptor affinity .
  • Nitro Groups : Nitro-substituted derivatives exhibit superior CDK2 inhibitory activity (docking scores: −8.20 to −9.10) compared to methoxy analogs, likely due to stronger hydrogen-bonding interactions with kinase active sites .

Anti-Inflammatory Activity

The target compound’s anti-inflammatory activity was evaluated in vivo (100 mg/kg dose), showing moderate inhibition of COX-1 and COX-2. However, derivatives with electron-withdrawing groups (e.g., nitro, chloro) at C5 of the indole ring exhibited 20–30% higher activity, attributed to enhanced interactions with COX-2’s hydrophobic pocket .

Physicochemical and ADMET Properties

Table 2: Comparative ADMET Profiles
Property 2-Methoxy Analog 5-Chloro Analog 3-Nitro Analog
Solubility (LogS) −4.12 −3.98 −5.01
CYP2D6 Inhibition Low Moderate High
hERG Toxicity Non-toxic Non-toxic Moderate risk
Bioavailability 65% 72% 58%
  • Methoxy Group Impact : The methoxy derivative shows improved solubility (−4.12 LogS) compared to nitro analogs (−5.01 LogS) but lower metabolic stability due to CYP2D6 interactions .
  • Chloro Substituents : Chloro analogs exhibit higher bioavailability (72%) and reduced hERG toxicity, making them preferable for CNS-targeted therapies .

Biological Activity

2-Methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of hydrazones derived from indole and benzohydrazide structures, which are known for their diverse pharmacological properties.

PropertyValue
Molecular Formula C11H11N3O3
Molecular Weight 233.23 g/mol
CAS Registry Number 330591-23-6
InChIKey GNFSMODXBIWOSI-UHFFFAOYSA-N

The compound features a methoxy group and an indole-derived moiety, which are significant for its biological activity.

Anticancer Properties

Research has indicated that derivatives of benzohydrazides, including this compound, exhibit potent anticancer properties. A study demonstrated that various substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides can induce apoptosis in cancer cells. For instance, one derivative showed an effective concentration (EC50) of 0.24 µM in human colorectal carcinoma HCT116 cells, indicating strong pro-apoptotic activity .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Cell Proliferation : The compound interferes with cellular pathways that promote growth and division.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for preventing tumor growth.
  • Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the indole and benzohydrazide components significantly affect the biological activity. For example, the introduction of different substituents on the indole ring can enhance potency and selectivity against specific cancer cell lines .

Case Studies

  • Study on Indole Derivatives : A comprehensive evaluation of N'-(2-oxoindolin-3-ylidene)benzohydrazides revealed that certain analogs exhibited GI50 values as low as 0.056 µM in HCT116 cells, demonstrating their potential as effective anticancer agents .
  • Apoptosis Induction : In a study involving various substituted compounds, one derivative was identified as a potent apoptosis inducer with an EC50 value significantly lower than initial screening hits, underscoring the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide?

The compound is typically synthesized via condensation reactions between substituted hydrazides and isatin derivatives. A common method involves refluxing 2-methoxybenzohydrazide with (3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene in ethanol or DMF, catalyzed by glacial acetic acid, to promote hydrazone bond formation . Reaction progress is monitored via thin-layer chromatography (TLC), and yields range from 40% to 95%, depending on substituents and solvent choice. Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify protons and carbons in the indole, benzohydrazide, and methoxy groups. For example, the Z-configuration of the hydrazone bond is confirmed by characteristic downfield shifts (~11–12 ppm for NH protons) .
  • IR Spectroscopy : Peaks at ~3200–3400 cm⁻¹ (N-H stretch) and ~1650–1700 cm⁻¹ (C=O stretch) validate hydrazide and indole moieties .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and structural integrity .

Q. What in vitro assays are used for preliminary biological screening?

  • Antimicrobial Activity : Agar well diffusion (Gram-negative bacteria like E. coli, K. pneumoniae) or poison food technique (fungi like A. flavus), with DMF as a solvent and streptomycin/fluconazole as positive controls .
  • Antitubercular Activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with MIC values compared to pyrazinamide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Ethanol or DMF with glacial acetic acid (1–2% v/v) enhances condensation efficiency. Polar aprotic solvents favor higher yields .
  • Temperature/Time : Reflux at 70–80°C for 6–12 hours balances reaction completion and decomposition risks. TLC monitoring every 2 hours ensures timely termination .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) on isatin improve reactivity but may require extended reaction times .

Q. How do structural modifications influence biological activity?

  • Methoxy Group : The 2-methoxy substituent on the benzohydrazide enhances lipophilicity, potentially improving membrane permeability .
  • Indole Substituents : Halogenation (Cl, Br) at the 5-position of indole increases antitubercular activity (MIC 12.5–50 μg/ml), while methyl or benzyl groups at N1 alter pharmacokinetic profiles .
  • Hydrazone Geometry : The Z-configuration is critical for planar molecular alignment, facilitating interactions with biological targets like DNA topoisomerases or kinase domains .

Q. How can computational methods resolve contradictions in biological activity data?

  • Molecular Docking : Predict binding affinities to targets like M. tuberculosis enoyl-ACP reductase or PI3K/Akt pathways. For example, fluoro-substituted derivatives show stronger hydrogen bonding with active-site residues .
  • ADMET Prediction : Tools like ACD/Lab assess bioavailability and toxicity risks. LogP values >3 may indicate poor aqueous solubility despite high antimicrobial activity .
  • SAR Analysis : Meta-analysis of MIC/MBC data across studies identifies substituent patterns (e.g., 8-fluoroquinoline enhances antitubercular activity) .

Q. What mechanistic studies validate the compound’s anticancer potential?

  • Apoptosis Assays : Submicromolar concentrations of analogs induce mitochondrial membrane depolarization (JC-1 staining), DNA fragmentation (gel electrophoresis), and phosphatidylserine exposure (Annexin V-FITC), confirming caspase-dependent apoptosis .
  • Pathway Inhibition : Western blotting reveals suppression of PI3K/Akt/mTOR signaling in osteosarcoma cells, correlating with reduced tumor growth in xenograft models .

Q. How are crystal structures used to guide derivative design?

  • X-ray Crystallography : Resolves spatial arrangements (e.g., dihedral angles between benzohydrazide and indole rings) that influence binding to enzymes like cyclooxygenase-2 .
  • Hydrogen Bond Networks : Crystal packing analysis (e.g., N-H···O interactions in DMSO solvates) informs solubility modifications for in vivo testing .

Methodological Challenges

Q. How to address low reproducibility in biological assays?

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, incubation time).
  • Solvent Controls : DMF at <1% v/v to avoid cytotoxicity artifacts .
  • Batch Variability : Characterize multiple synthetic batches via HPLC (>95% purity) before biological testing .

Q. What strategies mitigate toxicity in preclinical development?

  • Prodrug Design : Mask polar groups (e.g., methoxy to acetoxymethyl ether) to enhance selectivity.
  • In Silico Toxicity Screening : Predict hepatotoxicity (e.g., CYP3A4 inhibition) using QSAR models .

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